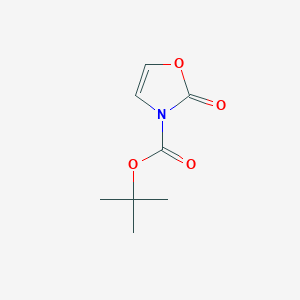
Acetic acid, oxo-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, oxo-, 1,1-dimethylethyl ester can be synthesized through the esterification of acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where acetic acid and tert-butyl alcohol are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce acetic acid and tert-butyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Acetic acid and other oxidation products.
Hydrolysis: Acetic acid and tert-butyl alcohol.
Substitution: Various esters or derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Oxidative Cleavage and Ester Synthesis: It is involved in the oxidative cleavage of certain compounds, leading to the production of corresponding alkyl esters of oxo acids and oxo acids themselves.
Synthesis of Serinal Derivatives: The compound is used in the synthesis of serinal derivatives, which are important intermediates in organic synthesis.
Preparation of Bifunctional Ligands: It is used in the preparation of bifunctional ligands, which are essential in coordination chemistry and bioconjugation.
Mécanisme D'action
The mechanism by which acetic acid, oxo-, 1,1-dimethylethyl ester exerts its effects involves its ability to act as a solvent and participate in various chemical reactions. The ester group can undergo hydrolysis, oxidation, and substitution reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Acetic acid, oxo-, 1,1-dimethylethyl ester is similar to other esters such as ethyl acetate and methyl acetate. it is unique due to its tert-butyl group, which imparts different physical and chemical properties. For example, tert-butyl acetate has a higher boiling point and different solubility characteristics compared to ethyl acetate and methyl acetate.
List of Similar Compounds
- Ethyl acetate
- Methyl acetate
- Propyl acetate
- Isopropyl acetate
Propriétés
IUPAC Name |
tert-butyl 2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,3)9-5(8)4-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZTIFGRQKSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450719 | |
| Record name | t-butyl glyoxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7633-32-1 | |
| Record name | t-butyl glyoxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)






![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)
